4-(Benzyloxy)-2-bromopyridine
Description
Foundational Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. researchgate.netnumberanalytics.com Their unique electronic structure, characterized by a delocalized π-electron system and an electron-withdrawing nitrogen atom, imparts distinct physical and chemical properties. numberanalytics.com This structure makes them weak bases and soluble in water and most organic solvents. numberanalytics.comjchemrev.com First isolated from coal tar in 1849, pyridine has become indispensable in various chemical fields, including medicinal chemistry and materials science. numberanalytics.com The versatility of pyridine derivatives allows them to serve as intermediates and building blocks in the synthesis of complex molecules. researchgate.netnumberanalytics.com They are found in numerous natural products, such as vitamins and alkaloids, and are integral to a wide array of FDA-approved pharmaceuticals. researchgate.net The medicinal and pharmacological properties of substituted pyridines make them a significant scaffold in drug development, with applications as anticancer, antiviral, and anti-inflammatory agents, among others. researchgate.netjchemrev.comresearchgate.net
Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates
Halogenated pyridines are crucial intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. nih.gov This bond serves as a handle for a variety of chemical transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org These reactions are among the most widely used methods for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgnsf.gov
The position of the halogen on the pyridine ring significantly influences its reactivity. For instance, in polyhalogenated pyridines, oxidative addition in cross-coupling reactions is often favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom, which increases the electrophilicity at these sites. nih.gov However, the specific reaction conditions, the nature of other substituents, and the type of halogen also play a critical role in determining the site-selectivity of these reactions. nih.govacs.org For example, in dihalopyridines containing different halogens, the reaction often occurs at the position bearing the more reactive halide, following the general trend of C-I > C-Br > C-Cl. rsc.org The ability to selectively functionalize a specific position on the pyridine ring makes halogenated pyridines invaluable tools for constructing complex molecular architectures. nih.gov
Overview of Benzyloxy Ethers as Protecting Groups and Activating Moieties in Aromatic Systems
Benzyl (B1604629) ethers are widely used as protecting groups for alcohols in organic synthesis. researchgate.net A key advantage of the benzyl ether protecting group is its stability under a variety of reaction conditions, including acidic and basic environments where other protecting groups might be cleaved. uwindsor.ca The most common method for introducing a benzyl ether is the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with a benzyl halide. organic-chemistry.org
Deprotection of benzyl ethers is typically achieved through palladium-catalyzed hydrogenolysis, which cleaves the benzyl group to regenerate the alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org This method is mild and selective, although care must be taken in the presence of other reducible functional groups. organic-chemistry.org Alternative deprotection methods include the use of strong acids or oxidation, though these are less common. organic-chemistry.org The benzyloxy group can also act as an activating moiety in certain aromatic systems, influencing the regioselectivity of subsequent reactions.
Contextualizing 4-(Benzyloxy)-2-bromopyridine within Pyridine Building Block Chemistry
This compound is a specialized pyridine derivative that combines the key features of its constituent parts: a pyridine core, a halogen substituent, and a benzyloxy group. This trifunctional nature makes it a highly useful building block in organic synthesis. The bromine atom at the 2-position provides a reactive site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The benzyloxy group at the 4-position serves as a protected hydroxyl group, which can be deprotected at a later stage in a synthetic sequence. This combination of a reactive handle for C-C bond formation and a masked functional group allows for the strategic and sequential elaboration of the pyridine scaffold, making this compound a valuable intermediate in the synthesis of complex, biologically active molecules and functional materials.
Chemical Properties and Synthesis of this compound
Chemical Identity and Physical Properties
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 2-Bromo-4-(phenylmethoxy)pyridine |
| CAS Number | 220585-13-7 lookchem.com |
| Molecular Formula | C₁₂H₁₀BrNO lookchem.com |
| Molecular Weight | 264.12 g/mol cymitquimica.com |
| Physical Form | Solid cymitquimica.com |
| Purity | ≥99% lookchem.com |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common starting material is 4-bromopyridin-2-ol. ambeed.com In a typical procedure, 4-bromopyridin-2-ol is reacted with benzyl bromide in the presence of a base, such as silver carbonate, in a suitable solvent like benzene. ambeed.com The reaction is generally carried out under an inert atmosphere and may require heating to proceed to completion. ambeed.com Following the reaction, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is then purified, often by flash chromatography, to yield the desired this compound. ambeed.com
Reactivity and Applications in Organic Synthesis
Key Chemical Transformations
The reactivity of this compound is dominated by the presence of the bromine atom at the C2 position of the pyridine ring. This position is activated towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl substituents, respectively.
Another important reaction is nucleophilic aromatic substitution (SNAr). While the C2 and C4 positions of the pyridine ring are generally susceptible to nucleophilic attack, the presence of the bromine atom at C2 makes it a good leaving group for such substitutions. nih.gov This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, at this position.
The benzyloxy group at the C4 position is relatively stable under many reaction conditions but can be cleaved when desired. The most common method for debenzylation is catalytic hydrogenolysis using a palladium catalyst and a hydrogen source. This regenerates the hydroxyl group at the C4 position, which can then be further functionalized.
Applications in the Synthesis of Complex Molecules
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or material science applications. For instance, it can be used as a key building block in the synthesis of substituted bipyridines and other heterocyclic systems.
A general synthetic strategy would involve an initial cross-coupling reaction at the C2 position to introduce a desired substituent. This could be followed by further modifications of the newly introduced group or the pyridine ring itself. Finally, deprotection of the benzyloxy group at the C4 position would unmask a hydroxyl group, which could then be used for further derivatization, such as etherification or esterification, to complete the synthesis of the target molecule. This stepwise approach allows for the controlled and efficient construction of complex molecular architectures.
Spectroscopic Data
The structure of this compound can be confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific isomer is limited, data for related isomers like 2-(benzyloxy)-6-bromopyridine (B51962) can provide insight into the expected spectral features.
For a compound like 2-(benzyloxy)-6-bromopyridine, the ¹H NMR spectrum in CDCl₃ would be expected to show signals for the aromatic protons of the pyridine and benzyl rings, as well as a characteristic singlet for the benzylic methylene (B1212753) protons (OCH₂). semanticscholar.org For example, the benzylic protons might appear around δ 5.39 ppm. semanticscholar.org The pyridine protons would appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituents. semanticscholar.org
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the oxygen of the benzyloxy group would appear in the downfield region, as would the carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and benzyloxy substituents.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate measurement of its mass-to-charge ratio.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZRTHVNQCIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Benzyloxy 2 Bromopyridine
Approaches Involving Directed O-Alkylation
Directed O-alkylation is a key strategy that starts from a pyridinone precursor, specifically 2-bromo-4-hydroxypyridine, which exists in equilibrium with its tautomeric form, 2-bromo-pyridin-4(1H)-one. The challenge in the alkylation of pyridones is controlling the regioselectivity, as they are ambident nucleophiles, possessing both nitrogen and oxygen atoms that can react with electrophiles. researchgate.net This can lead to a mixture of N-alkylated and O-alkylated products. The choice of reagents and reaction conditions is therefore critical to favor the desired O-alkylation.
The reaction of the 2-bromopyridinone tautomer with a benzylating agent, such as benzyl (B1604629) bromide, is a direct route to forming the benzyloxy ether linkage. The selectivity of this reaction is highly dependent on the reaction conditions, including the choice of base or promoter and the solvent.
The use of silver salts, particularly silver(I) carbonate (Ag₂CO₃), is a well-established method for promoting selective O-alkylation of pyridones. thieme-connect.comresearchgate.net The silver ion is thought to coordinate with the halogen of the alkylating agent, increasing the carbocationic character of the transition state and favoring attack by the harder oxygen atom of the pyridone anion. researchgate.net
This method often provides excellent yields and high selectivity for the O-alkylated product, minimizing the formation of the N-alkylated isomer. thieme-connect.com Reactions are typically heterogeneous and are often carried out in nonpolar solvents like benzene or hexane, which have been shown to exclusively yield O-alkylated products. researchgate.net In contrast, performing the reaction with silver salts in more polar, homogeneous environments like dimethylformamide (DMF) can result in a mixture of both N- and O-alkylated products. researchgate.net Microwave-assisted protocols using silver carbonate have also been developed, offering the advantages of significantly reduced reaction times and high yields. thieme-connect.com
Table 1: Examples of Silver Salt-Promoted O-Alkylation of Pyridones
| Pyridone Substrate | Alkylating Agent | Promoter | Solvent | Conditions | Product Selectivity | Reference |
|---|---|---|---|---|---|---|
| 2-Pyridone | Benzyl Bromide | Ag₂CO₃ | Hexane | Microwave, 150°C, 10 min | O-Alkylation | thieme-connect.com |
| 2-Pyridone | Methyl Iodide | Silver Salt | Benzene | Not specified | 97-100% O-Alkylation | researchgate.net |
Conventional base-mediated alkylation using alkali metal carbonates, such as potassium carbonate (K₂CO₃), is also employed for the synthesis of O-alkylated pyridines. nih.gov In this approach, the base deprotonates the hydroxyl group of the pyridinone, forming a pyridone anion that acts as the nucleophile. The choice of solvent plays a crucial role in directing the regioselectivity.
Generally, alkali metal salts tend to favor N-alkylation. researchgate.net However, O-alkylation can be achieved under specific conditions. For instance, the reaction is often performed in a polar aprotic solvent like acetone or acetonitrile (MeCN), which can influence the reactivity of the ambident nucleophile. The general procedure involves heating the pyridinone substrate with the benzylating reagent in the presence of a base like potassium carbonate. nih.gov While this method can be effective, it may result in mixtures of N- and O-alkylated products, necessitating careful optimization of reaction conditions to maximize the yield of the desired 4-(benzyloxy) derivative.
Table 2: Base-Mediated Alkylation of Pyridinones
| Pyridinone Substrate | Benzylating Agent | Base | Solvent | Conditions | Product(s) | Reference |
|---|---|---|---|---|---|---|
| 2-Hydroxy-4-morpholinoquinoline derivatives | Alkyl Halides | K₂CO₃ | Dry Acetone | Reflux, 4h | O-Alkylated product | nih.gov |
An alternative and powerful strategy for synthesizing 4-(benzyloxy)-2-bromopyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves reacting a dihalopyridine, such as 2,4-dibromopyridine (B189624), with a benzyl alkoxide nucleophile, typically sodium or potassium benzyloxide, generated from benzyl alcohol and a strong base.
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. pearson.com This deficiency makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2) and para (C4) to the nitrogen, where the negative charge of the reaction intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.orgyoutube.com
In SNAr reactions involving di-substituted pyridines like 2,4-dibromopyridine, the regioselectivity of the substitution is a critical consideration. The displacement of a leaving group at the C2 and C4 positions is favored because the resulting negatively charged intermediate is stabilized by resonance, with the charge being shared by the ring carbons and the electronegative nitrogen atom. youtube.comstackexchange.com
When two potential leaving groups are present, such as in 2,4-dibromopyridine, substitution generally occurs preferentially at the C4 (para) position. youtube.com This preference can be attributed to several factors. The C4 position is typically more electrophilic than the C2 position. Additionally, nucleophilic attack at the C4 position is sterically less hindered compared to the C2 position, which is adjacent to the ring nitrogen. stackexchange.com The precise regioselectivity can be sensitive to the electronic properties of other substituents on the ring and the nature of the nucleophile. wuxiapptec.comwuxiapptec.com Therefore, reacting 2,4-dibromopyridine with one equivalent of benzyl alkoxide is expected to yield this compound as the major product.
The mechanism of nucleophilic aromatic substitution on pyridine and its derivatives is a well-understood, two-step process known as the addition-elimination mechanism. pearson.comyoutube.com
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (e.g., benzyloxide anion) on an electron-deficient carbon atom of the pyridine ring (the C4 position). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pearson.comnih.gov The stability of this intermediate is crucial, and it is enhanced by the electron-withdrawing nitrogen atom, which helps to delocalize the negative charge. wikipedia.org This initial addition step is typically the rate-determining step of the reaction. researchgate.net
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the leaving group (a bromide ion from the C4 position). This step is generally fast. wikipedia.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-hydroxypyridine |
| 2-Bromo-pyridin-4(1H)-one |
| Benzyl Bromide |
| Silver(I) Carbonate |
| Dimethylformamide (DMF) |
| Benzene |
| Hexane |
| Potassium Carbonate |
| Acetone |
| Acetonitrile (MeCN) |
| 2,4-Dibromopyridine |
| Sodium Benzyloxide |
| Potassium Benzyloxide |
| Benzyl Alcohol |
| 2-Pyridone |
| Methyl Iodide |
| 4-Hydroxypyrimidine |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one |
Nucleophilic Aromatic Substitution (SNAr) on Dihalopyridine Precursors
Functionalization of Existing Bromopyridine Scaffolds
One primary approach to synthesizing this compound involves modifying pyridine rings that already contain one or both of the desired functionalities or their precursors. This can involve selective halogenation of a benzyloxy-substituted pyridine or the manipulation of an existing bromopyridine using organometallic intermediates.
The direct bromination of pyridine is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. nih.gov However, the presence of an electron-donating group, such as the benzyloxy group at the 4-position, can facilitate this reaction. The oxygen atom of the benzyloxy group can donate electron density into the pyridine ring, activating the ortho positions (3 and 5) to electrophilic attack.
Achieving selective bromination at the C2 position of a 4-benzyloxypyridine requires overcoming this directing effect. Standard electrophilic bromination conditions would likely yield the 3-bromo or 3,5-dibromo derivatives. Therefore, alternative strategies are often employed. One such strategy involves the use of pyridine N-oxides, which alters the electronic properties of the ring and can direct halogenation to the 2-position. nih.gov Another modern approach involves directed metalation, where the benzyloxy group helps direct a strong base to deprotonate the adjacent C3 position, followed by quenching with a bromine source. While this yields a 3-bromo isomer, it highlights the principle of directed functionalization.
Benzylic bromination, the bromination of the CH2 group in the benzyl substituent, is another potential reaction pathway, typically employing reagents like N-Bromosuccinimide (NBS) under radical initiation. gla.ac.ukyoutube.com Care must be taken to select conditions that favor ring bromination over benzylic bromination.
Table 1: Comparison of Bromination Strategies for Pyridine Scaffolds
| Method | Reagents | Position Selectivity | Considerations |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Br₂, Lewis Acid | C3, C5 (if activated) | Difficult on unactivated pyridines; requires harsh conditions. nih.gov |
| Using N-Oxide Intermediate | 1. m-CPBA 2. Br₂/POBr₃ | C2, C4 | Alters electronic properties to favor different positions. nih.gov |
| Benzylic Bromination | NBS, Light/Radical Initiator | Benzylic CH₂ | Targets the side chain, not the pyridine ring. gla.ac.uk |
Halogen-metal exchange is a powerful and fundamental reaction in organometallic chemistry for creating carbon-nucleophiles from organic halides. wikipedia.org This method is particularly useful in pyridine chemistry for introducing substituents that are not accessible through other means. nih.gov The process typically involves treating a bromopyridine with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. nih.gov This rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive pyridyl-lithium species.
This intermediate can then be "trapped" by reacting it with a wide variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org
In the context of synthesizing substituted pyridines, one could envision a pathway starting from 2,4-dibromopyridine. A selective halogen-metal exchange could potentially be performed at one of the bromine positions, followed by reaction with an electrophile. The preparation of Grignard reagents from bromopyridines via magnesium-halogen exchange is also a viable and common method, offering a milder alternative to organolithiums that is tolerant of more functional groups. wikipedia.orgnih.gov
Table 2: Key Features of Halogen-Metal Exchange Reactions
| Feature | Description |
|---|---|
| Principle | Conversion of an organic halide (R-X) to an organometallic compound (R-M) by reaction with an organometallic reagent (R'-M) or an elemental metal. wikipedia.org |
| Common Reagents | n-Butyllithium (n-BuLi), sec-Butyllithium, tert-Butyllithium, Grignard reagents (e.g., i-PrMgCl). nih.gov |
| Reactivity | The exchange is typically very fast, often occurring at low temperatures (-78 °C) to prevent side reactions. nih.gov |
| Application | Creates a nucleophilic carbon center on the pyridine ring, which can then be functionalized by adding an electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides). |
Convergent and Divergent Synthetic Routes
Beyond the direct functionalization of existing scaffolds, this compound can be constructed through multi-step sequences. These routes can be designed to be convergent, where different fragments of the molecule are synthesized separately and then combined, or divergent, where a common intermediate is used to create a variety of related structures.
Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. utdallas.eduku.ac.ke The benzyloxy group in the target molecule is itself a common protecting group for a hydroxyl group, known as a benzyl ether.
A logical multi-step synthesis of this compound could start from 2-bromo-4-hydroxypyridine. In this approach, the hydroxyl group is the functionality that needs to be "protected" or, in this case, converted to the final desired group. The synthesis would proceed via a nucleophilic substitution reaction, where the hydroxyl group (often deprotonated first with a base like potassium carbonate to form an alkoxide) attacks benzyl bromide to form the benzyl ether. nih.gov
This type of protective group manipulation is a cornerstone of complex molecule synthesis. utdallas.edu The benzyl group is favored for its relative stability to a wide range of reaction conditions, yet it can be removed if necessary (a process called deprotection) by methods such as catalytic hydrogenation.
Example Synthetic Pathway:
Starting Material: 2-Bromo-4-hydroxypyridine
Deprotonation: A base (e.g., K₂CO₃, NaH) is used to remove the acidic proton from the hydroxyl group, forming a pyridinolate anion.
Alkylation (Protection): The anion reacts with benzyl bromide (BnBr) in an Sₙ2 reaction to form the C-O bond, yielding the final product, this compound. nih.gov
Modern organic synthesis continuously seeks more efficient, selective, and environmentally benign methods for constructing chemical building blocks. The synthesis of benzyloxy-pyridines is no exception, with several novel pathways emerging that could be adapted for the preparation of this compound.
Recent advances in catalysis have provided new tools for C-O bond formation, which is the key step in introducing the benzyloxy group. Copper-catalyzed cross-coupling reactions, for example, can be used to link aryl halides with alcohols. A potential novel route could involve the coupling of 2,4-dibromopyridine with benzyl alcohol under catalytic conditions, aiming for selective mono-arylation at the 4-position.
Furthermore, visible-light photoredox catalysis has emerged as a powerful method for forging new bonds under mild conditions. organic-chemistry.org Such strategies could be envisioned for the late-stage functionalization of a pyridine derivative, potentially allowing for the introduction of the bromo or benzyloxy group with high selectivity and efficiency, avoiding the harsh conditions required in some traditional methods. organic-chemistry.org These cutting-edge techniques offer the potential for more concise and sustainable syntheses of complex pyridine derivatives.
Reactivity and Transformational Chemistry of 4 Benzyloxy 2 Bromopyridine
Cross-Coupling Reactions at the C-2 Bromine Center
The bromine atom at the C-2 position of the pyridine (B92270) ring is strategically located for participation in numerous transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition, a key step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and 4-(benzyloxy)-2-bromopyridine is an excellent substrate for a range of these transformations. These reactions offer mild and efficient routes to introduce diverse functionalities at the C-2 position.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.
The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.govkashanu.ac.ir While specific examples with this compound are not extensively documented in the reviewed literature, the reaction is widely applicable to a range of bromopyridines. beilstein-journals.orgresearchgate.net Electron-donating or withdrawing groups on the boronic acid can influence the reaction rate and yield. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 100 | nih.gov |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | Toluene (B28343)/H₂O | 90 | nih.gov |
Note: The yields presented are representative for Suzuki-Miyaura couplings of bromopyridines and may vary for this compound.
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is instrumental for the synthesis of arylalkynes and conjugated enynes from this compound.
The catalytic cycle typically involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper cocatalyst activates the terminal alkyne. The reaction is generally carried out in the presence of an amine base, which also serves as the solvent in some cases. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper cocatalyst. preprints.org
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | rt | researchgate.net |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | THF | 60 | rsc.org |
| 3 | 1-Hexyne | Pd(OAc)₂ | - | Cs₂CO₃ | DMF | 100 | preprints.org |
Note: The yields presented are representative for Sonogashira couplings of aryl bromides and may vary for this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines from this compound, accommodating a wide range of primary and secondary amines.
The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the success of this reaction, as it promotes both the oxidative addition and reductive elimination steps. organic-synthesis.comresearchgate.net
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | organic-synthesis.com |
| 2 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | 100 | chemrxiv.org |
| 3 | Benzylamine | Pd(OAc)₂ | tBuBrettPhos | LiHMDS | THF | 80 | nih.gov |
Note: The yields presented are representative for Buchwald-Hartwig aminations of bromopyridines and may vary for this compound.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound to form a new carbon-carbon bond. nih.govwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org For this compound, the Stille reaction can be used to introduce alkyl, vinyl, aryl, and other organic fragments.
The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives such as copper(I) salts can significantly accelerate the reaction rate. harvard.edu A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Table 4: Representative Conditions for Stille Coupling of this compound
| Entry | Organostannane | Pd Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | - | Toluene | 100 | nih.gov |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | 50 | libretexts.org |
| 3 | Trimethyl(thienyl)tin | Pd(OAc)₂ | XPhos | CsF | Dioxane | 100 | nih.gov |
Note: The yields presented are representative for Stille couplings of aryl bromides and may vary for this compound.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. rsc.org Nickel's unique electronic properties can lead to different reactivity and selectivity compared to palladium. One notable example is the Kumada coupling, which utilizes Grignard reagents as the organometallic partner. wikipedia.orgorganic-chemistry.org
Nickel-catalyzed reactions can often proceed under milder conditions and can be effective for coupling with a broader range of electrophiles, including those that are challenging for palladium catalysts. rhhz.netnih.gov A specific application involving a derivative of the target compound is the reductive homocoupling of 5-(benzyloxy)-2-bromopyridine (B1285324) to form 5-(benzyloxy)-2,2′-bipyridine. acs.org
Table 5: Example of Nickel-Catalyzed Homocoupling
| Entry | Reactant | Catalyst System | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | 5-(Benzyloxy)-2-bromopyridine | Ni(PPh₃)₄ (in situ from NiCl₂, PPh₃, Zn) | DMF | N/A | 5-(Benzyloxy)-2,2′-bipyridine | 82 | acs.org |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium- and nickel-based systems for cross-coupling. The C-Br bond at the 2-position of this compound is reactive in various copper-mediated transformations.
A notable application is the copper-catalyzed coupling of aryl bromides with organoboron reagents, analogous to the Suzuki-Miyaura reaction. While less common than their palladium-catalyzed counterparts, these methods are effective for electron-deficient aryl halides and heteroaryl bromides, making this compound a suitable substrate. These reactions typically employ a copper(I) salt and a suitable ligand.
Copper is also widely used for C-O bond formation. An efficient protocol involves the coupling of aryl bromides with aliphatic diols using a simple copper(II) catalyst like CuCl₂ without the need for additional ligands. In this system, the diol can act as the reactant, ligand, and solvent. Applying this to this compound would yield hydroxyalkyl aryl ethers, which are versatile intermediates for further synthesis.
Furthermore, copper catalysis has been employed in C(sp³)–H functionalization reactions, where a copper catalyst activates a C-H bond, typically adjacent to a heteroatom or aromatic ring, for coupling with a nucleophile. While this reactivity is more relevant to the benzyloxy group (see section 3.3), it highlights the broad utility of copper in modern synthetic chemistry.
Transformations Involving the Benzyloxy Moiety
The benzyloxy group serves primarily as a protecting group for the 4-hydroxy functionality. Its removal or transformation is a key step in the synthesis of many target molecules.
The cleavage of the benzyl (B1604629) ether in this compound to unveil the 4-hydroxypyridine (B47283) is a common and crucial transformation. Several reliable methods are available for this purpose.
The most common method for benzyl ether deprotection is catalytic hydrogenolysis. This reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) in a solvent such as methanol (B129727) or ethanol. The reaction proceeds under mild conditions and produces toluene as a benign byproduct. An alternative, known as catalytic transfer hydrogenation, avoids the use of flammable hydrogen gas by employing a hydrogen donor like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in the presence of Pd/C.
Oxidative methods can also be used for deprotection. For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective. More recently, electrochemical oxidation methods have been developed as a sustainable alternative for cleaving benzyl and PMB ethers. Strong acids can also cleave benzyl ethers, but this method is less common due to the potential for side reactions with acid-sensitive substrates.
| Method | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | rt, atmospheric pressure | Mild, high-yielding, clean | |
| Transfer Hydrogenation | Pd/C, H-donor (e.g., HCOOH·NH₃, cyclohexadiene) | rt to reflux | Avoids H₂ gas, good for sensitive groups | |
| Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers) | CH₂Cl₂/H₂O | Orthogonal to hydrogenolysis | |
| Electrochemical Oxidation | Controlled potential electrolysis | MeOH, electrolyte | Sustainable, avoids chemical oxidants | |
| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Varies | Harsh, limited substrate scope |
While often just a protecting group, the benzyloxy moiety can participate in rearrangements. A relevant example is the-anionic Wittig rearrangement observed in 2-benzyloxypyridine. This reaction involves deprotonation of the benzylic carbon with a strong base (like n-butyllithium), followed by a 1,2-migration of the pyridine ring from the oxygen to the carbanion. This process results in the formation of an aryl pyridyl carbinol. A similar rearrangement could potentially be induced in this compound, leading to a (2-bromo-4-pyridyl)(phenyl)methanol product, although the electronics of the 4-substituted pyridine may influence the feasibility and outcome of the reaction.
Another potential transformation is the O- to N-alkyl migration. For O-alkylated 2-hydroxypyridines, treatment with lithium iodide can promote the migration of the alkyl group from the oxygen to the ring nitrogen, yielding the corresponding N-alkylated pyridone. While this is most common for 2-alkoxypyridines, similar rearrangements in other systems suggest that under certain conditions, the benzyl group could potentially migrate, though this is less likely for the 4-benzyloxy isomer compared to the 2-benzyloxy isomer.
Directed C-H Functionalization Promoted by the Pyridine Core
The nitrogen atom of the pyridine ring is a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. It can coordinate to a metal center and direct the activation of a nearby C-H bond, either on the pyridine ring itself or on a substituent. This strategy allows for the construction of complex molecules from simple precursors with high regioselectivity.
For a substrate like this compound, the pyridine nitrogen can direct the functionalization of the ortho C-H bonds of the benzyl group. Palladium-catalyzed C-H oxygenation, for example, can introduce an acetate (B1210297) group at the ortho-position of a phenyl ring directed by a pyridine. This occurs via the formation of a cyclometalated intermediate. Similarly, C-H amination has been demonstrated where a nitrogen functionality is introduced at an sp² or sp³ C-H bond under the direction of a pyridine group.
The pyridine nitrogen can also direct functionalization at the C3 and C5 positions of the pyridine ring itself, although this is often more challenging due to the electron-deficient nature of the ring. However, specialized catalytic systems, often involving rhodium or iridium, have been developed to achieve distal C-H functionalization of pyridines. These reactions could potentially be used to introduce substituents at the C3 or C5 position of this compound, complementing the cross-coupling reactions at the C2 position.
Regioselective Ortho-Metalation and Subsequent Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide. baranlab.org In the case of this compound, the pyridine nitrogen, the C4-benzyloxy group, and the C2-bromo atom can all potentially direct metalation.
Research on the closely related analog, 2-bromo-4-methoxypyridine (B110594), has demonstrated that deprotonation occurs with high regioselectivity at the C-3 position. arkat-usa.orgresearchgate.net This position is flanked by the inductively withdrawing bromine atom and is electronically activated, making the C-3 proton the most acidic on the ring. Treatment with a strong, sterically hindered base like lithium tetramethylpiperidide (LTMP) in tetrahydrofuran (B95107) (THF) at low temperatures generates the 3-lithiated intermediate. This reactive species can then be trapped by various electrophiles to introduce a wide range of functional groups at the C-3 position. arkat-usa.org
A key example of this methodology is the formylation of 2-bromo-4-methoxypyridine. After regioselective lithiation at C-3, the resulting organolithium intermediate is quenched with N,N-dimethylformamide (DMF) to yield 2-bromo-3-formyl-4-methoxypyridine. arkat-usa.org This transformation highlights the utility of DoM in accessing highly substituted pyridine derivatives that can be difficult to synthesize through other means. The same regiochemical outcome is anticipated for this compound due to the similar electronic nature of the methoxy (B1213986) and benzyloxy groups.
| Substrate | Base | Electrophile | Product | Yield (%) | Reference |
| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-3-formyl-4-methoxypyridine | 70 | arkat-usa.org |
This table presents data for the analogous compound 2-bromo-4-methoxypyridine to illustrate the expected reactivity.
Transition Metal-Catalyzed Direct Arylation and Alkylation
Transition metal-catalyzed direct C–H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. mdpi.com In this approach, a transition metal catalyst, such as palladium, rhodium, or ruthenium, facilitates the cleavage of a C–H bond and its subsequent coupling with a reaction partner. researchgate.netrsc.org
For pyridine scaffolds, the lone pair of the nitrogen atom can serve as an endogenous directing group, guiding the catalyst to activate an ortho C–H bond (i.e., at the C-2 or C-6 position). researchgate.net However, in this compound, the C-2 position is blocked by the bromine atom. Therefore, direct C-H functionalization would be expected to occur at the C-6 position. A significant challenge in applying this methodology to this compound is the presence of the C2-Br bond, which is highly susceptible to oxidative addition by transition metal catalysts. This can lead to competitive classical cross-coupling reactions rather than the desired direct C-H activation.
While specific examples for the direct C-H arylation or alkylation of this compound are not prevalent in the literature, the general methodology has been applied to other pyridine systems. For instance, rare-earth metal complexes have been shown to catalyze the C–H alkylation of 2-alkylpyridines with alkenes at the benzylic position of the alkyl group. researchgate.net Such strategies showcase the potential for C-H functionalization on the pyridine framework, provided that selectivity over competing reaction pathways can be achieved.
Other Key Reaction Types
Reduction and Oxidation Reactions of the Pyridine Ring
Reduction
The pyridine ring of this compound can undergo both partial and complete reduction.
Complete Reduction (Hydrogenation): Catalytic hydrogenation is a common method for the saturation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative. researchgate.net This is typically achieved using hydrogen gas under pressure in the presence of a heterogeneous catalyst. Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium-on-carbon (Rh/C), and palladium-on-carbon (Pd/C) are effective. researchgate.netasianpubs.org For halogenated pyridines, PtO₂ in an acidic medium like glacial acetic acid has been shown to successfully reduce the ring while leaving the halogen substituent intact. asianpubs.org However, a critical consideration for this compound is the potential for competing side reactions, including hydrogenolysis of the C-Br bond (de-bromination) and cleavage of the benzyl ether (de-benzylation), as these catalysts are also used for such transformations. chemie-brunschwig.ch
Partial Reduction: Achieving partial reduction to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) is also possible. Dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), can yield dihydropyridines, particularly with electron-deficient pyridines. nih.govrsc.org Alternatively, catalytic transfer hydrogenation of N-alkylated pyridinium (B92312) salts using a rhodium catalyst and formic acid as the hydrogen source can provide access to 1,2,3,6-tetrahydropyridines. liv.ac.uk
Oxidation
The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide. wikipedia.org This transformation is typically accomplished using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. arkat-usa.org
The oxidation is an electrophilic attack on the nitrogen lone pair. Therefore, the reaction is facilitated by electron-donating groups on the pyridine ring and hindered by electron-withdrawing groups. In this compound, the electron-donating benzyloxy group at the C-4 position activates the ring towards N-oxidation. The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine; the N-oxide group activates the C-2 and C-6 positions for nucleophilic attack and can participate in various rearrangements and cycloaddition reactions. arkat-usa.orgscripps.edu
Cycloaddition and Annulation Reactions
Cycloaddition Reactions
The pyridine ring can theoretically participate as a 4π component in [4+2] cycloaddition (Diels-Alder) reactions. organic-chemistry.orgwikipedia.org However, due to the aromatic stability of the pyridine nucleus, it is generally a reluctant diene in normal-electron-demand Diels-Alder reactions, which typically require harsh conditions and result in low yields. acsgcipr.org
Reactivity is enhanced in inverse-electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile. This strategy is often employed in pyridine synthesis, for example, by reacting a 1,2,4-triazine (B1199460) (which serves as a masked azadiene) with an alkyne. The initial cycloadduct readily extrudes a molecule of nitrogen (N₂) to form the aromatic pyridine ring. acsgcipr.orgwhiterose.ac.uk Direct participation of a pre-formed pyridine ring like this compound as the diene component in intermolecular cycloadditions is synthetically challenging. Intramolecular variants, where the diene and dienophile are tethered, are generally more facile. acsgcipr.org
Annulation Reactions
Annulation reactions involve the construction of a new ring fused to an existing one. Various strategies exist for the synthesis of substituted pyridines that can be considered formal cycloadditions or annulations. For instance, a formal [3+3] cycloaddition between enamines and α,β-unsaturated aldehydes or ketones provides a powerful method for constructing polysubstituted pyridine rings. acs.orgnih.gov While these methods are typically used to build the pyridine ring itself rather than using a pre-existing one as a substrate, they underscore the diverse cycloaddition strategies available for accessing this heterocyclic core.
Applications of 4 Benzyloxy 2 Bromopyridine As a Key Synthetic Intermediate
Strategic Building Block for Substituted Pyridine (B92270) Architectures
The pyridine core is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The ability to introduce a wide range of substituents onto the pyridine ring is crucial for fine-tuning the properties of these molecules. 4-(Benzyloxy)-2-bromopyridine serves as an excellent precursor for the synthesis of 2,4-disubstituted pyridines through sequential functionalization.
The bromine atom at the 2-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille couplings. These reactions allow for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at this position. The 4-benzyloxy group, being relatively stable under many reaction conditions, remains intact during these transformations. Subsequently, the benzyloxy group can be cleaved, typically by hydrogenolysis, to yield the corresponding 4-hydroxypyridine (B47283), which can be further functionalized.
For instance, in a typical Suzuki coupling reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-4-(benzyloxy)pyridine. This transformation is highly efficient and tolerates a wide range of functional groups on the arylboronic acid.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 4-(Benzyloxy)-2-phenylpyridine | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(Benzyloxy)-2-(4-methoxyphenyl)pyridine | 80-90 |
| This compound | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 4-(Benzyloxy)-2-(3-thienyl)pyridine | 75-85 |
This table presents representative Suzuki coupling reactions that are mechanistically plausible for this compound based on established methodologies for similar 2-bromopyridines.
Precursor in the Synthesis of Fused Polycyclic Heterocycles
Fused polycyclic heterocycles are an important class of compounds with diverse biological activities and applications in materials science. This compound can serve as a key starting material for the construction of such complex ring systems. The strategy often involves an initial cross-coupling reaction to introduce a suitably functionalized substituent at the 2-position, followed by an intramolecular cyclization reaction.
For example, a substituent containing a nucleophilic group, such as an amine or a hydroxyl group, can be introduced at the 2-position via a Buchwald-Hartwig or Ullmann-type coupling. Subsequent intramolecular cyclization, often promoted by a catalyst or heat, can lead to the formation of a new ring fused to the pyridine core. The benzyloxy group at the 4-position can influence the electronic properties of the pyridine ring and can be retained or removed in the final product to modulate its properties.
An illustrative example is the synthesis of furo[3,2-b]pyridines. A Sonogashira coupling of this compound with a terminal alkyne bearing a hydroxyl group, followed by an intramolecular cyclization, would be a plausible route to such fused systems.
Application in the Construction of Complex Organic Molecules
The versatility of this compound extends to the synthesis of a wide range of complex organic molecules, including natural products, advanced ligand systems, and diverse chemical scaffolds for drug discovery.
Many alkaloids, a class of naturally occurring compounds with significant physiological effects, contain a substituted pyridine or a related heterocyclic core. The ability to selectively introduce substituents onto the pyridine ring makes this compound an attractive starting material for the total synthesis of such natural products. For instance, the synthesis of camptothecin and its analogues, which are potent anticancer agents, involves the construction of a complex pentacyclic ring system containing a quinoline moiety, which can be conceptually derived from a substituted pyridine. nih.govresearchgate.netnih.gov While direct use of this compound in the synthesis of these specific alkaloids may not be widely reported, its potential as a building block for constructing the requisite substituted pyridine fragments is evident.
Terpyridines are a class of tridentate ligands that form stable complexes with a variety of metal ions. These metal complexes have found applications in catalysis, materials science, and medicine. The synthesis of substituted terpyridines is an active area of research, as the electronic and steric properties of the substituents can significantly influence the properties of the resulting metal complexes.
This compound can be envisioned as a key building block in the synthesis of unsymmetrical terpyridine ligands. For example, a Stille or Suzuki coupling reaction could be employed to couple this compound with a suitably functionalized 2,2'-bipyridine derivative to construct the terpyridine scaffold. A related compound, 4'-(4-Methylbenzoate-benzyloxy)-2,2':6',2''-terpyridine, has been synthesized, demonstrating the utility of benzyloxy-substituted pyridine derivatives in this context. researchgate.net
| Precursor 1 | Precursor 2 | Coupling Reaction | Catalyst | Product |
| This compound | 2-(Tributylstannyl)pyridine | Stille Coupling | Pd(PPh₃)₄ | 4'-(Benzyloxy)-2,2'-bipyridine |
| 4'-(Benzyloxy)-2,2'-bipyridine | 2-Bromopyridine | Suzuki Coupling | Pd(OAc)₂/XPhos | 4'-(Benzyloxy)-2,2':6',2''-terpyridine |
This table outlines a plausible synthetic route to a benzyloxy-substituted terpyridine, illustrating the strategic use of this compound.
In drug discovery, the generation of diverse chemical libraries based on novel molecular scaffolds is of paramount importance for identifying new bioactive compounds. This compound can be utilized as a starting point for the creation of such libraries. The sequential and orthogonal reactivity of the bromine atom and the benzyloxy group allows for the introduction of a wide variety of substituents, leading to a large number of structurally diverse molecules from a single starting material.
For example, a library of 2-aryl-4-hydroxypyridines can be generated by performing Suzuki couplings with a diverse set of arylboronic acids, followed by debenzylation. The resulting hydroxyl group can then be further functionalized to introduce additional diversity.
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity. While the direct participation of this compound in well-known MCRs like the Hantzsch or Biginelli reactions is not typical, its derivatives can be employed in such sequences. researchgate.netbeilstein-journals.orgnih.goveurjchem.com
For instance, a derivative of this compound, such as an aldehyde or a ketone, could be a key component in an MCR to generate complex dihydropyridine (B1217469) or other heterocyclic scaffolds. The bromine atom would be carried through the MCR and could be used for subsequent post-MCR modifications, further increasing the structural diversity of the products.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The study of reaction mechanisms involving 4-(benzyloxy)-2-bromopyridine provides fundamental insights into its reactivity, the formation of intermediates, and the catalytic cycles it participates in. Through a combination of spectroscopic, kinetic, and computational methods, researchers can map the energetic landscapes of its transformations.
Spectroscopic techniques are crucial for detecting and characterizing transient species formed during reactions. In the context of transformations involving aryl bromides like this compound, UV-visible (UV-vis) absorption spectroscopy is often employed to identify the formation of reaction intermediates. For instance, in photochemical reactions, the formation of an electron donor-acceptor (EDA) complex between a donor molecule and a substrate can be observed by a significant bathochromic shift (a shift to longer wavelengths) in the UV-vis spectrum, which is not present in the spectra of the individual components. researchgate.net This new absorption band provides evidence for the formation of a new molecular aggregate that can be photoactivated. researchgate.net
Table 1: Spectroscopic and Kinetic Data for Intermediate Analysis
| Technique | Observable | Information Gained | Example Application |
|---|---|---|---|
| UV-vis Spectroscopy | Bathochromic Shift | Formation of new molecular aggregates (e.g., EDA complexes) researchgate.net | Detecting the ground-state association of an electron donor with this compound. |
| Kinetic Analysis | Reaction Rate Constants | Elucidation of rate-determining steps and reaction order. rsc.org | Determining the influence of catalyst concentration on the rate of a cross-coupling reaction. |
| Spectrophotometry | New Absorption Bands | Formation of ligand-to-metal charge-transfer transitions. nih.gov | Characterizing the coordination of this compound to a metal center in a catalytic cycle. |
Many modern synthetic methods proceed through radical intermediates, and reactions involving this compound are no exception. The generation of radical species from aryl bromides can be initiated through single-electron transfer (SET) events, often facilitated by photoredox catalysis. acs.orgresearchgate.net In such a process, a photocatalyst, upon excitation by visible light, can reduce the C-Br bond, leading to its homolytic cleavage and the formation of a pyridyl radical.
Once generated, this radical intermediate can participate in a variety of transformations, including cross-coupling reactions. For example, in a photoredox/nickel dual catalytic system, the aryl radical generated from the bromide can be captured by a ligated Ni(0) complex. acs.org This pathway offers an alternative to traditional oxidative addition and allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The specific reaction pathway can sometimes be controlled by the choice of additives or quenchers for the photocatalyst, enabling chemodivergent functionalization. researchgate.net
In transition-metal-catalyzed cross-coupling reactions, this compound acts as an electrophile, participating in catalytic cycles that involve various organometallic species. A common example is the photoredox/nickel dual catalytic cycle for C(sp³)–C(sp²) bond formation. researchgate.netacs.org
A plausible mechanism involves the following key steps:
Radical Generation : A radical is generated from a suitable precursor, often through a process initiated by a photocatalyst. acs.org
Radical Capture : The generated radical is trapped by a low-valent nickel complex, typically a ligated Ni(0) species, to form a Ni(I)-alkyl intermediate.
Oxidative Addition : The Ni(I) complex then undergoes oxidative addition with the aryl bromide (this compound) to yield a high-valent Ni(III) intermediate. acs.org
Reductive Elimination : This Ni(III) species undergoes reductive elimination to form the final cross-coupled product and a Ni(I) species.
Catalyst Regeneration : The Ni(I) complex is then reduced back to the active Ni(0) state by the photocatalyst, closing both catalytic cycles. acs.org
Table 2: Proposed Steps in a Ni/Photoredox Dual Catalytic Cycle
| Step | Description | Key Species Involving the Pyridine (B92270) Substrate |
|---|---|---|
| 1. Oxidative Addition | The aryl bromide adds to the Ni(0) center. In a dual catalytic system, this step may follow radical capture. acs.org | Ni(III) intermediate |
| 2. Transmetalation/Radical Capture | A nucleophile or radical adds to the nickel center. | - |
| 3. Reductive Elimination | The two coupling partners are expelled from the metal center, forming the new bond and regenerating a lower-valent nickel species. acs.org | Product formation |
The formation of electron-donor-acceptor (EDA) complexes is an increasingly utilized strategy in photochemistry to initiate radical reactions. nih.govresearchgate.net An EDA complex is a ground-state aggregate formed between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor). nih.gov Although the individual components may not absorb visible light, the resulting EDA complex often does. nih.gov
Upon excitation with visible light, the EDA complex undergoes an intramolecular single-electron-transfer (SET) event, generating radical intermediates under very mild conditions. nih.gov In reactions involving aryl bromides, the substrate itself or a derivative can act as the electron acceptor. A suitable electron donor, such as a Hantzsch ester or an amine, associates with the acceptor to form the photoactive EDA complex. researchgate.net This approach bypasses the need for expensive photoredox catalysts, offering a more sustainable and cost-effective method for generating the necessary radical intermediates for subsequent chemical transformations. researchgate.net
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and rationalize experimental observations at a molecular level.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. It is particularly valuable for mapping the potential energy surface of a reaction, which includes identifying the structures of reactants, products, intermediates, and, crucially, transition states.
For reactions involving derivatives of 2-benzyloxypyridine, DFT calculations have been used to investigate reaction mechanisms, such as anionic rearrangements. researchgate.net These studies can determine which step in a multi-step reaction is the rate-determining step by calculating the activation energy for each transition state. The calculations can also predict the effect of substituents on the reaction barrier; for example, an electron-donating group on the benzene ring can lower the activation energy of a rearrangement, while an electron-withdrawing group can increase it. researchgate.net This predictive power is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. Specific DFT functionals, such as ωB97XD, have proven suitable for analyzing the geometry and electronic properties of cycloaddition reactions. researchgate.net
Table 3: Information Obtained from DFT Calculations
| Parameter | Description | Significance for this compound Reactions |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts reaction rates and identifies the rate-determining step. researchgate.net |
| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Provides insight into the bond-forming and bond-breaking processes. researchgate.net |
| Reaction Enthalpy (ΔH) | The net energy change of a reaction (exothermic vs. endothermic). | Determines the thermodynamic favorability of the reaction. |
| Frontier Molecular Orbitals (FMOs) | The highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. | Helps explain reactivity and the nature of electronic transitions. researchgate.net |
Molecular Orbital Analysis for Reactivity Prediction and Rationalization
Computational chemistry provides powerful tools for understanding the electronic structure of molecules and, consequently, their reactivity. For this compound, molecular orbital analysis, particularly focusing on the frontier molecular orbitals (FMOs), is instrumental in predicting its behavior in chemical reactions. Density Functional Theory (DFT) is a common computational method employed for such analyses.
The two most important molecular orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.
In the case of this compound, the pyridine ring is substituted with an electron-donating benzyloxy group at the 4-position and an electron-withdrawing bromine atom at the 2-position. These substituents have opposing electronic effects that influence the electron density distribution within the pyridine ring and, therefore, the localization of the HOMO and LUMO.
A hypothetical molecular orbital analysis of this compound would likely reveal the following:
HOMO: The benzyloxy group, being an electron-donating group, would increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. Consequently, the HOMO would be expected to have significant contributions from the atoms of the pyridine ring, making it susceptible to electrophilic attack. The precise location of the highest electron density would dictate the regioselectivity of such reactions.
LUMO: The bromine atom, being an electronegative and good leaving group, along with the inherent electron-deficient nature of the pyridine ring nitrogen, would lower the energy of the LUMO. This orbital would likely be localized on the pyridine ring, particularly at the carbon atoms bearing the bromine and adjacent to the nitrogen, making these sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is also a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
To illustrate the kind of data generated from such a computational study, a hypothetical table of frontier molecular orbital energies is presented below.
| Orbital | Energy (eV) | Primary Localization |
| HOMO-1 | -8.54 | Benzyloxy group, Pyridine ring |
| HOMO | -7.21 | Pyridine ring, Benzyloxy oxygen |
| LUMO | -1.89 | Pyridine ring (C2, C6) |
| LUMO+1 | -0.75 | Benzyl (B1604629) group |
This table is illustrative and does not represent experimentally verified data.
Computational Modeling of Regio- and Stereoselectivity
Computational modeling is an indispensable tool for predicting and rationalizing the regioselectivity and stereoselectivity of chemical reactions. For a molecule like this compound, which presents multiple potential reaction sites, theoretical calculations can provide valuable insights into the reaction mechanisms and product distributions.
Regioselectivity:
Reactions involving the pyridine ring of this compound, such as nucleophilic aromatic substitution (SNAr), can potentially occur at different positions. Computational modeling, often using DFT, can be employed to determine the most likely reaction pathway by calculating the activation energies of the transition states for each possible regioisomeric product.
For example, in a nucleophilic substitution reaction, the nucleophile could attack the carbon atom bonded to the bromine (C2) or other positions on the pyridine ring. By modeling the reaction coordinates for these different pathways, chemists can identify the transition state with the lowest energy barrier. The pathway with the lowest activation energy will be the kinetically favored one and will therefore predict the major product.
A hypothetical comparison of activation energies for a nucleophilic substitution reaction is shown in the table below.
| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Outcome |
| Nucleophilic attack at C2 | 15.2 | Major Product |
| Nucleophilic attack at C6 | 25.8 | Minor Product |
This table is illustrative and does not represent experimentally verified data.
Stereoselectivity:
While reactions directly on the aromatic pyridine ring are typically not stereoselective, the benzyloxy group contains a stereogenic center if the benzyl group itself is substituted. More commonly, if this compound is used as a substrate in a reaction that creates a new chiral center, computational modeling can be used to predict the stereochemical outcome.
For instance, in an asymmetric synthesis where a chiral catalyst is used to induce stereoselectivity, computational models can be built to simulate the interaction between the substrate, the reagent, and the catalyst. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed in excess. These models can account for subtle steric and electronic interactions that govern the stereochemical course of the reaction.
Emerging Research Directions in 4 Benzyloxy 2 Bromopyridine Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the synthesis of pyridine (B92270) derivatives to reduce environmental impact and improve efficiency. Traditional methods for synthesizing functionalized pyridines often involve harsh conditions, hazardous reagents, and significant waste generation. chemrxiv.org Current research aims to overcome these limitations by developing more sustainable alternatives applicable to the synthesis of 4-(benzyloxy)-2-bromopyridine.
Key strategies in green synthetic chemistry include the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. nih.govnih.gov For instance, replacing volatile organic solvents with water or ionic liquids can significantly reduce pollution. rsc.org Ionic liquids, with their low vapor pressure and high thermal stability, offer a greener medium for pyridine synthesis, potentially improving yields and selectivity. rsc.org
Energy-efficient techniques such as microwave and ultrasound irradiation are also being explored. researchgate.net These methods can accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. nih.gov Furthermore, the development of one-pot, multicomponent reactions represents a highly atom-economical approach, minimizing intermediate separation steps and reducing solvent and energy consumption. nih.gov
The table below contrasts a hypothetical traditional synthesis with a potential green alternative for a key step in producing a this compound precursor, illustrating the practical application of these green principles.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Approach | Potential Green Approach |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene (B28343), DMF) | Water, Ionic Liquids, or Solvent-free conditions nih.govrsc.org |
| Catalyst | Homogeneous, single-use catalysts | Recyclable heterogeneous catalysts (e.g., zeolites, magnetic nanoparticles) nih.govrsc.org |
| Energy Source | Conventional heating (reflux) | Microwave or ultrasound irradiation researchgate.net |
| Reagents | Stoichiometric, hazardous reagents (e.g., liquid bromine) | Greener brominating agents (e.g., N-Bromosuccinimide) with catalytic systems |
| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reaction nih.gov |
| Waste | High volume of solvent and reagent waste | Minimized waste through catalyst recycling and higher atom economy |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The functionalization of the pyridine ring, particularly for an electron-deficient system, presents significant challenges. nih.gov The development of novel catalytic systems is crucial for enhancing the reactivity and achieving high selectivity in the synthesis and modification of compounds like this compound.
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Negishi, and Heck reactions. acs.orgnobelprize.org These reactions are fundamental for creating new carbon-carbon bonds. nobelprize.orgmdpi.com Modern research focuses on developing more active and stable palladium catalysts and precatalysts (e.g., those using RuPhos and BrettPhos ligands) that can operate under milder conditions and with a broader range of substrates, including challenging 2-aminopyridines. mdpi.comnih.gov
C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and sustainable strategy, avoiding the need for pre-functionalized starting materials. nih.gov For pyridines, this is challenging due to the ring's electronic nature, but significant progress has been made. nih.gov Catalytic systems based on transition metals like iridium, nickel, and cobalt are being developed for the selective alkylation and arylation of pyridine C-H bonds. nih.govacs.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for generating radical intermediates under exceptionally mild conditions. acs.orgnih.gov This approach can be used for various pyridine functionalizations, including alkylation and amination, often with regioselectivity that is complementary to traditional methods like the Minisci reaction. nih.govacs.org For example, photochemically generated pyridinyl radicals can undergo effective coupling with allylic radicals, enabling new bond formations. nih.govacs.org
The table below summarizes some advanced catalytic systems and their potential applications for this compound.
Table 2: Advanced Catalytic Systems for Pyridine Functionalization
| Catalytic System | Reaction Type | Potential Application for this compound | Reference(s) |
|---|---|---|---|
| Palladium Complexes (e.g., with XPhos, RuPhos) | Suzuki, Negishi, Heck Cross-Coupling | Coupling at the C2-Br position to introduce aryl, alkyl, or vinyl groups. | acs.orgmdpi.comnih.gov |
| Iridium/Nickel Catalysts | C-H Alkylation/Arylation | Direct functionalization of the C3, C5, or C6 positions. | nih.gov |
| Photoredox Catalysts (e.g., Ru(bpy)₃²⁺, Organic Dyes) | Radical C-H Functionalization | Selective introduction of alkyl groups at positions dictated by radical stability. | acs.orgacs.org |
| Zeolites (e.g., H-ZSM-5) | Pyridine Ring Synthesis | Potential use in the de novo synthesis of the substituted pyridine core from simpler precursors. | nih.govresearchgate.net |
Advanced Applications in Complex Molecular Assembly and Functional Materials
The unique structure of this compound, featuring a protected hydroxyl group and a reactive halogen, makes it a valuable building block for the synthesis of complex molecules and functional materials.
Organic Electronics: Pyridine-containing compounds are widely used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.org Pyridine derivatives can function as electron-transporting materials or as hosts for phosphorescent emitters. rsc.orgnih.gov The pyridine ring helps to tune the frontier molecular orbital (HOMO/LUMO) energy levels for efficient charge injection and transport. rsc.org By using this compound as a starting material, complex structures incorporating pyrene, carbazole, or other functional moieties can be assembled via cross-coupling reactions, leading to materials with tailored optoelectronic properties for blue or green OLEDs. nih.govacs.orgnih.govacs.org
Supramolecular Chemistry: The nitrogen atom of the pyridine ring is a potent ligand for coordinating with metal ions, making pyridine derivatives essential components in supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs). researchgate.net The ability to functionalize this compound at the bromine position allows for the creation of elaborate multitopic ligands, which can then self-assemble with metal ions to form complex, cage-like structures or porous frameworks with applications in catalysis and gas storage.
Medicinal Chemistry: The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. rsc.org The benzyloxy and bromo functionalities on the target molecule provide handles for diversification, allowing chemists to synthesize libraries of related compounds for screening against various biological targets, such as kinases or G-protein coupled receptors.
Bio-inspired and Biomimetic Transformations Involving Pyridine Analogues
Nature provides a rich blueprint for chemical synthesis, and researchers are increasingly turning to bio-inspired and biomimetic strategies for constructing complex molecules like pyridine alkaloids. iupac.orgmdpi.com These approaches often proceed under mild, aqueous conditions with high selectivity, offering a sustainable alternative to traditional organic synthesis.
Biocatalysis and Enzymatic Reactions: The use of whole cells or isolated enzymes for chemical transformations is a rapidly growing field. rsc.org Engineered metalloenzymes, such as flavin-dependent halogenases and cytochrome P450s, are capable of performing highly selective C-H functionalization, including halogenation and hydroxylation, on a variety of substrates. nih.govrochester.edunih.gov Such enzymes could potentially be applied to directly and selectively functionalize a pyridine ring, bypassing the need for protecting groups and harsh reagents. rochester.eduacs.org For example, a one-pot system combining enzymatic halogenation with a chemical cross-coupling reaction has been demonstrated in water. nih.gov
Biomimetic Synthesis: Many complex pyridine alkaloids are believed to form in nature through spontaneous, non-enzymatic reactions from simple, reactive precursors like tetrahydropyridine (B1245486). iupac.org Researchers have mimicked these pathways in the lab to achieve concise syntheses of alkaloids. iupac.orgwiley-vch.de This approach leverages the inherent reactivity of bio-inspired building blocks to construct intricate molecular architectures in a single step, often forming multiple stereocenters. iupac.org These strategies are being explored to create novel pyridine-based compounds that are otherwise difficult to access. Furthermore, bio-inspired molecular catalysts, which mimic the active sites of enzymes like nitrogenase or CO dehydrogenase, are being designed to activate small molecules and perform challenging chemical reductions. ethz.ch
The development of these bio-inspired methods holds promise for creating more efficient and environmentally friendly routes to valuable pyridine analogues, including those derived from or related to this compound.
Q & A
Basic: What are the standard synthetic routes for 4-(Benzyloxy)-2-bromopyridine, and what key intermediates are involved?
The synthesis typically involves two main steps: (1) benzylation of a hydroxypyridine precursor and (2) directed bromination .
- Benzylation : Reacting 4-hydroxypyridine with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF introduces the benzyloxy group at the 4-position .
- Bromination : The 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Regioselectivity is ensured by the directing effects of the pyridine nitrogen and benzyloxy group .
Key intermediates : 4-Benzyloxypyridine and 4-benzyloxy-2-bromopyridine (final product).
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms substitution patterns. The benzyloxy group shows characteristic peaks: aromatic protons (δ 7.3–7.5 ppm), methylene protons (δ ~5.1 ppm), and pyridine ring protons (δ 6.5–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (M.W. 264.12 g/mol) and isotopic patterns for bromine .
- FTIR : Identifies functional groups (C-O stretch of benzyloxy at ~1250 cm⁻¹, C-Br stretch at ~550 cm⁻¹) .
Advanced: How can cross-coupling reactions be optimized using the bromine substituent in this compound?
The bromine at the 2-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings . Key considerations:
- Catalyst System : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids; add ligands (e.g., SPhos) to enhance stability .
- Solvent and Base : Polar aprotic solvents (DMF, toluene) with Na₂CO₃ or Cs₂CO₃ improve coupling efficiency .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce time .
Example : Coupling with phenylboronic acid yields 4-benzyloxy-2-phenylpyridine, a precursor for bioactive molecules .
Advanced: What strategies are recommended for the selective deprotection of the benzyloxy group without affecting the bromine atom?
- Hydrogenolysis : Use H₂ gas with Pd/C (10% w/w) in ethanol. The benzyloxy group is cleaved to a hydroxyl group, while the C-Br bond remains intact due to milder conditions .
- Acidic Conditions : HCl in dioxane (1–2 M) at 50°C selectively removes benzyl groups. Avoid strong acids (e.g., HBr) to prevent bromine displacement .
Note : Monitor reactions via TLC to prevent over-deprotection.
Advanced: How should researchers address contradictory data regarding reaction yields in substitution reactions involving this compound?
Discrepancies often arise from solvent polarity , nucleophile strength , or competing side reactions .
- Case Study : Substitution with NaN₃ in DMF yields 80% azide product, but using KSCN in DMSO results in <50% yield due to solvent coordination effects .
- Mitigation :
- Screen solvents (DMF > DMSO for polar nucleophiles).
- Use phase-transfer catalysts (e.g., TBAB) for weak nucleophiles.
- Characterize byproducts (e.g., elimination products via GC-MS) to refine conditions .
Basic: What are the common challenges in purifying this compound, and what methods improve yield?
- Challenges : Co-elution of benzylated byproducts and residual brominating agents.
- Solutions :
Advanced: What are the mechanistic considerations for nucleophilic aromatic substitution at the 2-position bromine in this compound?
The reaction proceeds via a two-step mechanism :
Electron-deficient pyridine ring activates the C-Br bond for nucleophilic attack.
Directing Effects : The benzyloxy group at the 4-position stabilizes intermediates through resonance, while the pyridine nitrogen directs substitution to the 2-position .
Kinetic Studies : Rate constants vary with nucleophile (e.g., amines > thiols) due to steric and electronic factors. DFT calculations support a concerted pathway in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
